molecular formula C18H22N4O3S B2794393 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 489464-12-2

8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2794393
CAS No.: 489464-12-2
M. Wt: 374.46
InChI Key: PLMUOIAWNAVDRC-UHFFFAOYSA-N
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Description

8-((2-Methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-dione core substituted at the 3-, 7-, and 8-positions. This compound belongs to a class of purine analogs studied for their pharmacological properties, including kinase inhibition and anticancer activity . Limited direct experimental data are available for this specific compound, but its structural features align with derivatives explored in anticancer and enzyme inhibition studies (e.g., Eg5 ATPase inhibitors) .

Properties

IUPAC Name

8-(2-methoxyethylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-21-15-14(16(23)20-17(21)24)22(18(19-15)26-12-11-25-2)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMUOIAWNAVDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the substituents through various chemical reactions. Key steps may include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethylthio Group: This step may involve nucleophilic substitution reactions where a thiol group is introduced and subsequently alkylated with a methoxyethyl group.

    Addition of the Methyl Group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Phenylpropyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that can influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents at the 7- and 8-positions. Below is a comparative analysis with key analogues:

Compound 7-Position Substituent 8-Position Substituent Key Properties References
8-((2-Methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (Target) 3-Phenylpropyl (2-Methoxyethyl)thio Hypothesized kinase inhibition; moderate hydrophobicity (logP ~2.5–3.5 estimated)
ZINC06444857 (Compound 5) (Naphthalen-3-yl)methyl 3-(1H-imidazol-1-yl)propylamino Eg5 ATPase inhibition (IC₅₀ = 2.37 µM); disrupts mitotic spindles
1,3,7-Trimethyl-8-(triazolylmethoxy)purine-2,6-dione (Compound 22a) Methyl (1-(3-Phenylpropyl)-1H-triazol-4-yl)methoxy Anticancer activity; IR bands at 1690–1720 cm⁻¹ (C=O stretch); m.p. 164–166°C
8-Ethylthio-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione 3-Phenylpropyl Ethylthio Structural analogue; commercial availability (CAS 313470-28-9)
8-(3-Hydroxypropylthio)-1,3-dimethyl-7-(3-methylbenzyl)-purine-2,6-dione 3-Methylbenzyl (3-Hydroxypropyl)thio Hydrophilic substituent; potential for improved solubility (logP ~2.0)
1,3,7-Trimethyl-8-(trifluoropropyl)-purine-2,6-dione (3-29A) Methyl 3,3,3-Trifluoropropyl Fluorinated side chain; m.p. 140°C; NMR δ 3.02–2.63 (m, CF₃CH₂)

Biological Activity

The compound 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its complex structure and potential biological activities. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_4O_3S, with a molecular weight of approximately 348.41 g/mol. This compound features a methoxyethyl thio group at the 8-position, a methyl group at the 3-position, and a phenylpropyl group at the 7-position of the purine ring, contributing to its unique reactivity and biological profile .

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Purine Core : Achieved through the condensation of appropriate amines and aldehydes followed by cyclization.
  • Introduction of Functional Groups : The methoxyethyl thio group is introduced via alkylation reactions using 2-methoxyethyl halides in the presence of a base.

The presence of functional groups such as thioether and carbonyl moieties enables diverse chemical reactivity, which is critical for its biological activity .

Biological Activity

Preliminary studies indicate that 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibits significant biological activities, particularly in the following areas:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, potentially affecting various signaling pathways involved in cell proliferation and survival.
  • Anticancer Properties : Similar purine derivatives have shown promise in inhibiting cancer cell growth and migration, suggesting potential anticancer applications.

Comparative Biological Activity

To better understand its biological potential, we can compare this compound with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
AdenosineRibose sugar attachedEnergy transfer
6-MercaptopurineThio group at position 6Anticancer
Thioether-modified PurinesVarious side chainsKinase inhibition

The unique combination of substituents in 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may provide distinct pharmacological profiles compared to other purines .

The mechanism of action is believed to involve interaction with specific molecular targets within cells. This could include binding to enzymes or receptors that modulate cellular pathways related to growth and metabolism. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound .

Case Studies and Research Findings

Research into similar compounds has yielded insights into their biological activities:

  • Anticancer Studies : In vitro studies have demonstrated that purine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that 8-((2-methoxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione may exhibit similar effects.
  • Kinase Inhibition Assays : Preliminary assays indicate that compounds with similar structures can inhibit specific kinases involved in cancer signaling pathways. Further studies are needed to confirm if this compound exhibits comparable inhibition.

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